3-Methyl-4-nitrobenzaldehyde

Description

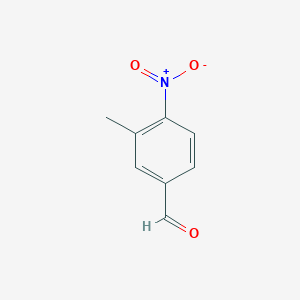

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJDQIWWIJARMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458267 | |

| Record name | 3-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18515-67-8 | |

| Record name | 3-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methyl-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methyl-4-nitrobenzaldehyde (CAS Number: 18515-67-8), a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its potential applications in research and drug development.

Chemical and Physical Properties

3-Methyl-4-nitrobenzaldehyde, also known by its synonyms 5-Formyl-2-nitrotoluene and 4-Formyl-2-methylnitrobenzene, is a solid, brown to dark brown compound.[1] Its core structure consists of a benzaldehyde ring substituted with a methyl group at position 3 and a nitro group at position 4.

Table 1: Physicochemical Properties of 3-Methyl-4-nitrobenzaldehyde

| Property | Value | Reference |

| CAS Number | 18515-67-8 | [2] |

| Molecular Formula | C₈H₇NO₃ | [2] |

| Molecular Weight | 165.15 g/mol | [2] |

| Boiling Point (Predicted) | 304.4 ± 30.0 °C | [1] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [1] |

| Physical Form | Solid | [1] |

| Color | Brown to dark brown | [1] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Table 2: Spectroscopic Data for 3-Methyl-4-nitrobenzaldehyde

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ: 2.66 (s, 3H), 7.84-7.87 (m, 2H), 8.04-8.07 (d, J = 8.7 Hz, 1H), 10.12 (s, 1H) | [1] |

| Infrared (KBr) | 3104, 3079, 2981, 2857, 2743, 1702, 1607, 1518, 1383, 1361, 1308, 1226, 1153, 1008, 832, 735 cm⁻¹ | [1] |

Synthesis of 3-Methyl-4-nitrobenzaldehyde

The synthesis of 3-Methyl-4-nitrobenzaldehyde can be efficiently achieved through the oxidation of 3-methyl-4-nitrobenzyl alcohol.

Experimental Protocol

Materials:

-

3-methyl-4-nitrobenzyl alcohol (1.0 eq.)

-

Pyridinium chlorochromate (PCC) (1.1 eq.)

-

Dichloromethane (CH₂Cl₂)

-

Diatomaceous earth

-

Silica gel (100-200 mesh)

-

Petroleum ether (60-80 °C)

-

Ethyl acetate

Procedure:

-

Dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 eq.) in dichloromethane.

-

Add pyridinium chlorochromate (1.1 eq.) to the solution.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC).

-

Upon completion, filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Adsorb the concentrated residue onto 100-200 mesh silica gel.

-

Purify the product by flash column chromatography on silica gel using a 5% ethyl acetate in petroleum ether (60-80 °C) solution as the eluent.

-

The final product, 3-methyl-4-nitrobenzaldehyde, is obtained as a milky white crystalline solid with a reported yield of 93%.[1]

Diagram: Synthesis Workflow

References

3-Methyl-4-nitrobenzaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrobenzaldehyde is an aromatic organic compound featuring a benzaldehyde structure substituted with a methyl group at the 3-position and a nitro group at the 4-position. Its chemical structure, possessing both an electron-donating methyl group and a strongly electron-withdrawing nitro group, makes it a versatile intermediate in organic synthesis. The aldehyde functional group serves as a reactive site for a variety of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Methyl-4-nitrobenzaldehyde, with a focus on its relevance to chemical research and drug development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methyl-4-nitrobenzaldehyde .[1] The structure consists of a benzene ring with a formyl group (-CHO), a methyl group (-CH₃), and a nitro group (-NO₂) at positions 1, 3, and 4, respectively.

Structural Identifiers:

-

SMILES: CC1=C(C=C(=O))C=C--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3[1]

-

InChIKey: WHJDQIWWIJARMK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methyl-4-nitrobenzaldehyde is presented in the table below. It is important to note that some of the data are predicted values from computational models.

| Property | Value | Source |

| Molecular Weight | 165.15 g/mol | [1][2] |

| Appearance | Brown to dark brown solid | [3] |

| Boiling Point | 304.4 ± 30.0 °C (Predicted) | [3] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of 3-Methyl-4-nitrobenzaldehyde is through the oxidation of the corresponding alcohol.

Synthesis of 3-Methyl-4-nitrobenzaldehyde via Oxidation

A common and efficient method for the synthesis of 3-Methyl-4-nitrobenzaldehyde is the oxidation of 3-methyl-4-nitrobenzyl alcohol using pyridinium chlorochromate (PCC).

Experimental Protocol:

-

Dissolution: Dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Oxidation: Add pyridinium chlorochromate (1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Adsorb the concentrated residue onto 100-200 mesh silica and purify by flash column chromatography using a petroleum ether solution containing 5% ethyl acetate as the eluent.

-

Product: The final product, 3-methyl-4-nitrobenzaldehyde, is obtained as a milky white crystalline solid with a reported yield of 93%.[3]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃) δ: 2.66 (s, 3H), 7.84-7.87 (m, 2H), 8.04-8.07 (d, J = 8.7 Hz, 1H), 10.12 (s, 1H).[3]

-

IR (KBr) cm⁻¹: 3104, 3079, 2981, 2857, 2743, 1702, 1607, 1518, 1383, 1361, 1308, 1226, 1153, 1008, 832, 735.[3]

Synthetic Applications in Chemical Research

The aldehyde and nitro functionalities of 3-Methyl-4-nitrobenzaldehyde make it a valuable precursor for a range of chemical transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Nitrobenzaldehydes are excellent substrates for this reaction due to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the aldehyde carbon.

Exemplary Experimental Protocol (adapted for 3-Methyl-4-nitrobenzaldehyde):

-

Dissolution: In a round-bottom flask, dissolve 3-Methyl-4-nitrobenzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Active Methylene Compound: Add malononitrile (1.1 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

-

Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature to allow the product to crystallize.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is highly valuable for the stereoselective formation of carbon-carbon double bonds.

Exemplary Experimental Protocol (adapted for 3-Methyl-4-nitrobenzaldehyde):

-

Ylide Formation (in situ): In a round-bottom flask under an inert atmosphere, suspend a suitable phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane) in an appropriate solvent (e.g., THF). Add a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.

-

Aldehyde Addition: Dissolve 3-Methyl-4-nitrobenzaldehyde (1.0 equivalent) in the same solvent and add it dropwise to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the corresponding alkene.

Relevance in Drug Development

Aromatic nitro compounds and benzaldehydes are important structural motifs in medicinal chemistry. While there is limited public information on specific drugs synthesized directly from 3-Methyl-4-nitrobenzaldehyde, its structural class is of significant interest. For instance, 3-nitrobenzaldehyde is a key intermediate in the synthesis of several dihydropyridine calcium channel blockers, such as nitrendipine and nimodipine.[4] Derivatives of nitrobenzaldehydes are also explored for their potential as antibacterial agents.[5] Given its reactivity, 3-Methyl-4-nitrobenzaldehyde serves as a valuable building block for generating libraries of novel compounds for biological screening.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that 3-Methyl-4-nitrobenzaldehyde is directly involved in specific signaling pathways. Its primary role in a drug development context is as a synthetic intermediate, which is then elaborated into a more complex, biologically active molecule. The biological activity of the final product would then be investigated to determine its mechanism of action and any interactions with cellular signaling pathways.

Conclusion

3-Methyl-4-nitrobenzaldehyde is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of reactive aldehyde and nitro functional groups make it an important starting material for a variety of organic transformations. For researchers in drug discovery and development, this compound offers a scaffold that can be readily modified to produce novel molecules with potential therapeutic applications. The detailed protocols and data presented in this guide provide a solid foundation for the use of 3-Methyl-4-nitrobenzaldehyde in a research and development setting.

References

Technical Guide: Physicochemical Properties of 3-Methyl-4-nitrobenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for 3-Methyl-4-nitrobenzaldehyde, a chemical compound relevant in various research and development applications. The focus is on its fundamental properties: the molecular formula and molecular weight.

Core Molecular Data

The fundamental identifiers for 3-Methyl-4-nitrobenzaldehyde are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

| Parameter | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 165.15 g/mol | [1][4] |

| Monoisotopic Mass | 165.042593085 Da | [1] |

| CAS Number | 18515-67-8 | [1][4] |

Determination Methodology

The molecular formula and weight of a compound are determined through a combination of computational methods and analytical techniques.

2.1. Molecular Formula Determination

The molecular formula, C₈H₇NO₃, is established by identifying the constituent atoms and their counts. This is typically confirmed using the following methods:

-

Elemental Analysis: This experimental technique determines the mass percentages of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample. The empirical formula is calculated from these percentages, and in conjunction with molecular weight data, the molecular formula is confirmed.

-

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of a molecule with very high precision (typically to four or more decimal places). The exact measured mass allows for the unambiguous determination of the elemental composition, thus confirming the molecular formula.

2.2. Molecular Weight Calculation

The molecular weight (or more accurately, the molar mass) is calculated based on the molecular formula and the standard atomic weights of the constituent elements.

-

Calculation Protocol:

-

Identify the number of atoms of each element from the molecular formula (C=8, H=7, N=1, O=3).

-

Use the standard atomic weight for each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u).

-

The molecular weight is the sum of the atomic weights of all atoms in the molecule:

-

Weight = (8 * 12.011) + (7 * 1.008) + (1 * 14.007) + (3 * 15.999) = 165.15 g/mol .

-

-

The monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope of each element and is the value observed in mass spectrometry.

Logical Workflow for Property Determination

The following diagram illustrates the logical relationship between the compound's identity and the derivation of its core physicochemical properties.

Caption: Logical flow from chemical identity to molecular weight.

This workflow demonstrates that the unique chemical structure, represented by the molecular formula, is the basis from which fundamental properties like elemental composition and molecular weight are derived. These properties are essential for any quantitative work involving 3-Methyl-4-nitrobenzaldehyde in a laboratory or industrial setting.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methyl-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of 3-Methyl-4-nitrobenzaldehyde (CAS No. 18515-67-8), a compound of interest in various chemical and pharmaceutical research fields. This document outlines the available data, details the experimental methodologies for determining these physical properties, and presents a logical workflow for its synthesis.

Physicochemical Data Summary

| Property | Value | Compound | Data Type |

| Boiling Point | 304.4 ± 30.0 °C | 3-Methyl-4-nitrobenzaldehyde | Predicted[1] |

| Melting Point | 46-49 °C | 4-Methyl-3-nitrobenzaldehyde (Isomer) | Experimental |

Note: The provided boiling point is a predicted value and should be confirmed experimentally. The melting point listed is for the isomer 4-Methyl-3-nitrobenzaldehyde (CAS No. 31680-07-6) and is offered for informational purposes only.

Experimental Protocols

The following are detailed methodologies for the experimental determination of melting and boiling points, which are crucial for the verification of the physical properties of synthesized or procured 3-Methyl-4-nitrobenzaldehyde.

Melting Point Determination (Capillary Method)

This method is a standard and widely used technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 3-Methyl-4-nitrobenzaldehyde is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and accurate way to determine the boiling point of a small quantity of a liquid. Since 3-Methyl-4-nitrobenzaldehyde is a solid at room temperature, it would first need to be melted to utilize this method for its boiling point.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of 3-Methyl-4-nitrobenzaldehyde is placed in the small test tube.

-

Apparatus Assembly: A capillary tube is placed, sealed end up, into the test tube containing the sample. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: The thermometer and test tube assembly is clamped so that it is immersed in the oil within the Thiele tube. The side arm of the Thiele tube is gently heated.

-

Heating and Observation: As the oil heats, a stream of bubbles will begin to emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Data Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

The synthesis of 3-Methyl-4-nitrobenzaldehyde can be achieved through the oxidation of 3-methyl-4-nitrobenzyl alcohol. This process is a key step in obtaining the target compound for further research and development.

Caption: Synthesis workflow for 3-Methyl-4-nitrobenzaldehyde.

References

A Technical Guide to the Solubility of 3-Methyl-4-nitrobenzaldehyde in Organic Solvents

Executive Summary

3-Methyl-4-nitrobenzaldehyde (C₈H₇NO₃, CAS: 18515-67-8) is an aromatic aldehyde and a valuable intermediate in organic synthesis.[1] Understanding its solubility in various organic solvents is critical for its use in reaction chemistry, purification by crystallization, and formulation studies. This document provides a technical overview of its solubility characteristics.

A review of publicly available scientific literature indicates a significant scarcity of specific quantitative solubility data for 3-Methyl-4-nitrobenzaldehyde. Consequently, this guide presents predicted qualitative solubility based on established chemical principles and data from structurally similar compounds. To empower researchers to generate precise, in-house data, a detailed experimental protocol for determining equilibrium solubility via the isothermal shake-flask method is provided.

Predicted Solubility Profile

The solubility of a solute is governed by the principle of "like dissolves like."[2][3] 3-Methyl-4-nitrobenzaldehyde possesses a moderately polar structure due to the presence of the nitro (-NO₂) and aldehyde (-CHO) functional groups, counterbalanced by the nonpolar aromatic ring and methyl group. This dual character suggests it will be most soluble in polar aprotic and moderately polar protic solvents, with lower solubility in highly nonpolar or highly polar protic (aqueous) solvents.

The predicted qualitative solubility is summarized in Table 1. These predictions are informed by the behavior of analogous compounds such as 3-nitrobenzaldehyde and 4-nitrobenzaldehyde, which exhibit good solubility in solvents like ethanol, acetone, and chloroform.[4][5]

Table 1: Predicted Qualitative Solubility of 3-Methyl-4-nitrobenzaldehyde in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and aldehyde groups promote dissolution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solvent's hydroxyl group can form hydrogen bonds with the nitro group's oxygen atoms, aiding solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have appropriate polarity to dissolve the compound effectively. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Moderate polarity allows for dissolution, though likely less effective than more polar solvents like acetone or DMF. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring is compatible, the overall polarity of the solute may limit high solubility in these nonpolar solvents. |

| Alkanes | Hexane, Cyclohexane | Low | The significant polarity mismatch between the solute and these nonpolar solvents results in poor solubility.[6] |

Note: This table presents predicted solubilities. Experimental verification is essential for precise quantitative assessment.

Experimental Protocol for Solubility Determination

The isothermal equilibrium shake-flask method is a robust and widely accepted technique for accurately determining the solubility of a solid compound in a solvent.[6] The following protocol, coupled with a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, provides a reliable means to measure solubility.

Materials and Equipment

-

3-Methyl-4-nitrobenzaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker with temperature control (or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Methyl-4-nitrobenzaldehyde to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.

-

-

Sampling and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered sample to determine its mass.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Measure the concentration of the diluted sample using a calibrated HPLC or UV-Vis instrument.

-

-

Calculation of Solubility:

-

Using the measured concentration of the diluted sample, calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express solubility in desired units, such as g/100 mL or mol/L.

-

Visualized Workflow: Isothermal Solubility Determination

The logical flow of the experimental protocol described in Section 3.0 is visualized below.

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

Spectroscopic Profile of 3-Methyl-4-nitrobenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-4-nitrobenzaldehyde (also known as 4-Methyl-3-nitrobenzaldehyde), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: 3-Methyl-4-nitrobenzaldehyde

-

Synonyms: 4-Methyl-3-nitrobenzaldehyde, 5-Formyl-2-nitrotoluene, 4-Formyl-2-methylnitrobenzene

-

CAS Number: 18515-67-8

-

Molecular Formula: C₈H₇NO₃

-

Molecular Weight: 165.15 g/mol

-

Monoisotopic Mass: 165.04259 Da

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Methyl-4-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.05 | s | 1H | Aldehyde (-CHO) |

| 8.15 | d | 1H | Ar-H |

| 7.95 | dd | 1H | Ar-H |

| 7.50 | d | 1H | Ar-H |

| 2.65 | s | 3H | Methyl (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | Aldehyde Carbonyl (C=O) |

| 150.0 | Aromatic C-NO₂ |

| 135.0 | Aromatic C-CHO |

| 134.5 | Aromatic CH |

| 132.0 | Aromatic C-CH₃ |

| 128.0 | Aromatic CH |

| 125.0 | Aromatic CH |

| 20.5 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2860, ~2760 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710 | Strong | Carbonyl (C=O) Stretch of aldehyde |

| ~1610 | Medium | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~830 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 165 | High | [M]⁺ (Molecular Ion) |

| 164 | High | [M-H]⁺ (Loss of aldehydic hydrogen) |

| 136 | Moderate | [M-CHO]⁺ (Loss of formyl radical) |

| 119 | Moderate | [M-NO₂]⁺ (Loss of nitro group) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 3-Methyl-4-nitrobenzaldehyde is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard, directly in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are accumulated.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans are accumulated with proton decoupling.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. The processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of 3-Methyl-4-nitrobenzaldehyde is dissolved in a volatile solvent like dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. The sample must be volatile, which may require heating.[2]

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Methyl-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-4-nitrobenzaldehyde. The document details the interpretation of spectral data, including chemical shifts, coupling constants, and signal multiplicities. It also outlines a standard experimental protocol for acquiring such spectra and employs visual diagrams to elucidate the structural and magnetic environments of the protons.

Molecular Structure and Proton Environments

3-Methyl-4-nitrobenzaldehyde possesses a substituted benzene ring with three distinct proton environments in the aromatic region, in addition to the aldehydic and methyl protons. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the methyl group, results in a characteristic distribution of signals in the 1H NMR spectrum. The protons are designated as follows for the purpose of this analysis:

-

-CHO: Aldehydic proton

-

-CH3: Methyl protons

-

H-2, H-5, H-6: Aromatic protons

Experimental Protocol

A standard protocol for the acquisition of a 1H NMR spectrum of an aromatic aldehyde like 3-Methyl-4-nitrobenzaldehyde is as follows:

Instrumentation: A 300 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Methyl-4-nitrobenzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of 0-12 ppm is appropriate for most organic molecules.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm or the residual CDCl3 signal at 7.26 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

1H NMR Spectral Data and Analysis

The 1H NMR spectrum of 3-Methyl-4-nitrobenzaldehyde, recorded in CDCl3 at 300 MHz, exhibits the following signals.[1]

| Signal Designation | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH3 | 2.66 | Singlet (s) | 3H | - |

| H-5 | ~7.85 | Doublet of Doublets (dd) | 1H | J(ortho) ≈ 8.7, J(meta) ≈ 2.0 |

| H-6 | ~7.86 | Doublet (d) | 1H | J(meta) ≈ 2.0 |

| H-2 | 8.04-8.07 | Doublet (d) | 1H | J(ortho) = 8.7 |

| -CHO | 10.12 | Singlet (s) | 1H | - |

Analysis of the Spectrum:

-

Aldehydic Proton (-CHO): The signal at 10.12 ppm is a sharp singlet, characteristic of an aldehydic proton. Its downfield shift is due to the strong deshielding effect of the carbonyl group. It appears as a singlet as there are no adjacent protons within a three-bond distance.

-

Aromatic Protons (H-2, H-5, H-6):

-

The proton H-2 , which is ortho to the strongly electron-withdrawing nitro group and meta to the aldehyde group, is the most deshielded of the aromatic protons, appearing as a doublet at 8.04-8.07 ppm . This doublet arises from the ortho-coupling to H-6, with a coupling constant of J = 8.7 Hz .

-

The signals for H-5 and H-6 appear in the region of 7.84-7.87 ppm and are described as a multiplet for two protons in the initial data. A more detailed analysis suggests the following:

-

H-5 is ortho to the aldehyde group and meta to the methyl group. It is expected to be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-2. The larger coupling will be the ortho coupling.

-

H-6 is ortho to H-5 and meta to the aldehyde group. It is expected to be a doublet due to ortho-coupling with H-5 and potentially a smaller meta-coupling to H-2. The provided data indicates a multiplet, suggesting overlapping signals. Based on typical coupling constants, the signal for H-5 would be a doublet of doublets with an ortho coupling of approximately 8.7 Hz and a smaller meta coupling. The signal for H-6 would likely appear as a doublet with a small meta coupling.

-

-

-

Methyl Protons (-CH3): The three protons of the methyl group appear as a singlet at 2.66 ppm . The singlet multiplicity is due to the absence of any vicinal protons. Its chemical shift is in the expected region for a methyl group attached to an aromatic ring.

Visualizations

The following diagrams illustrate the molecular structure and the relationships between the proton signals in the 1H NMR spectrum of 3-Methyl-4-nitrobenzaldehyde.

Caption: Molecular structure of 3-Methyl-4-nitrobenzaldehyde with proton numbering.

Caption: Relationship between proton signals and their coupling in the 1H NMR spectrum.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Methyl-4-nitrobenzaldehyde, a key aromatic compound with significant applications in chemical synthesis and pharmaceutical development. Understanding the vibrational characteristics of its functional groups is paramount for its identification, purity assessment, and the study of its chemical transformations. This document outlines the expected vibrational frequencies, detailed experimental protocols for spectral acquisition, and a logical workflow for spectral analysis.

Core Concepts in the IR Spectrum of 3-Methyl-4-nitrobenzaldehyde

The infrared spectrum of 3-Methyl-4-nitrobenzaldehyde is characterized by the vibrational modes of its constituent functional groups: the aldehyde group (-CHO), the nitro group (-NO₂), the methyl group (-CH₃), and the substituted benzene ring. The positions of these vibrational bands are influenced by the electronic effects of the substituents on the aromatic ring.

Key Functional Group Vibrations:

-

Aldehyde Group: The aldehyde group gives rise to two highly characteristic absorptions: the C=O stretching vibration and the C-H stretching vibration of the aldehyde proton. The carbonyl stretch is typically strong and its position is sensitive to conjugation with the aromatic ring. The aldehydic C-H stretch appears as a distinctive doublet.

-

Nitro Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The aromatic nature of the compound influences the exact positions of these bands.

-

Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring also gives rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region.

-

Methyl Group: The methyl group shows characteristic symmetric and asymmetric C-H stretching vibrations, as well as bending vibrations.

Quantitative Data: Vibrational Frequencies

The following table summarizes the expected vibrational frequencies for the key functional groups of 3-Methyl-4-nitrobenzaldehyde. These values are based on established literature for substituted benzaldehydes and aromatic nitro compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Asymmetric & Symmetric Stretching | 2980 - 2870 | Medium |

| Aldehyde C-H | Stretching (Fermi Doublet) | ~2850 and ~2750 | Weak to Medium |

| Carbonyl (C=O) | Stretching | 1710 - 1685 | Strong |

| Aromatic C=C | Ring Stretching | 1610 - 1580, 1550 - 1450 | Medium to Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |

| Methyl C-H | Bending | ~1450 and ~1380 | Medium |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Medium to Strong |

Experimental Protocols

Accurate and reproducible IR spectra are essential for reliable analysis. The following are detailed methodologies for acquiring the IR spectrum of solid 3-Methyl-4-nitrobenzaldehyde.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

Infrared lamp or oven

-

Analytical balance

-

3-Methyl-4-nitrobenzaldehyde sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the 3-Methyl-4-nitrobenzaldehyde sample and 100-200 mg of the dried KBr.

-

Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The grinding action should be gentle to avoid excessive sample degradation.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, which should be clear and free of cracks.

-

Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Acquire a background spectrum with an empty sample compartment.

-

Sample Spectrum: Acquire the spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

3-Methyl-4-nitrobenzaldehyde sample.

Procedure:

-

Background Collection: With the ATR crystal clean and free of any sample, record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid 3-Methyl-4-nitrobenzaldehyde sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.

-

Sample Spectrum: Acquire the IR spectrum of the sample over the desired range (typically 4000-600 cm⁻¹).

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Logical Workflow for Spectral Analysis

The interpretation of the IR spectrum of 3-Methyl-4-nitrobenzaldehyde can be approached systematically. The following diagram illustrates a logical workflow for the analysis.

This structured approach ensures that all key vibrational features are considered, leading to a confident identification and characterization of 3-Methyl-4-nitrobenzaldehyde. The combination of the quantitative data provided, detailed experimental protocols, and the logical analysis workflow offers a robust framework for researchers and professionals working with this compound.

Electron-withdrawing effects of the nitro group in 3-Methyl-4-nitrobenzaldehyde

An In-Depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in 3-Methyl-4-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the nitro group in 3-Methyl-4-nitrobenzaldehyde and its subsequent influence on the molecule's chemical reactivity and potential applications. The document details the electronic effects, synthesis, and spectroscopic characterization of the compound. It is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development who are interested in the application of nitroaromatic compounds as versatile synthetic intermediates.

Introduction

3-Methyl-4-nitrobenzaldehyde is an aromatic aldehyde featuring two key functional groups: a methyl group at position 3 and a nitro group at position 4. The electronic properties of this molecule are dominated by the powerful electron-withdrawing nature of the nitro group (-NO₂). This effect is fundamental to understanding the compound's reactivity, particularly at the aldehyde carbonyl carbon and the aromatic ring. The nitro group deactivates the benzene ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, it significantly enhances the electrophilicity of the aldehyde group, making it a valuable intermediate for synthesizing more complex molecules, including potential pharmaceutical agents.[1][2]

Table 1: Physicochemical Properties of 3-Methyl-4-nitrobenzaldehyde

| Property | Value | Reference |

| CAS Number | 18515-67-8 | [3][4][5] |

| Molecular Formula | C₈H₇NO₃ | [4][5] |

| Molar Mass | 165.15 g/mol | [4][5] |

| IUPAC Name | 3-methyl-4-nitrobenzaldehyde | [4] |

| Synonyms | 5-Formyl-2-nitrotoluene, 4-Formyl-2-methylnitrobenzene | [4][5] |

Core Principles: Electron-Withdrawing Effects of the Nitro Group

The nitro group exerts its powerful electron-withdrawing influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bonds. This effect polarizes the bond and withdraws electron density from the entire ring.[6]

-

Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms. This delocalization, depicted in the resonance structures below, creates partial positive charges (δ+) at the ortho and para positions relative to itself. In 3-Methyl-4-nitrobenzaldehyde, this places a positive charge at the carbon atom bearing the aldehyde group (C1), significantly increasing its electrophilicity.[6][7]

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-METHYL-4-NITROBENZALDEHYDE | 18515-67-8 [chemicalbook.com]

- 4. 3-Methyl-4-nitrobenzaldehyde | C8H7NO3 | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Khan Academy [khanacademy.org]

- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

The Versatile Role of 3-Methyl-4-nitrobenzaldehyde in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrobenzaldehyde is a valuable and versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring an aldehyde group, a nitro functionality, and a methyl substituent on the benzene ring, provides multiple reaction sites and influences the reactivity and regioselectivity of various chemical transformations. This technical guide provides an in-depth overview of the role of 3-Methyl-4-nitrobenzaldehyde in organic synthesis, with a focus on its application in the construction of pharmaceuticals and other bioactive compounds. Detailed experimental protocols for key reactions, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate its use in research and development.

Physicochemical Properties and Reactivity

3-Methyl-4-nitrobenzaldehyde is a crystalline solid with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol [1]. The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The aldehyde functionality is a key reactive site, readily participating in a variety of condensation, oxidation, reduction, and carbon-carbon bond-forming reactions.

Core Applications in Organic Synthesis

The strategic placement of the functional groups in 3-Methyl-4-nitrobenzaldehyde makes it an ideal precursor for the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds with significant biological activity.

Synthesis of Dihydropyridine-Based Calcium Channel Blockers

Aromatic nitroaldehydes are pivotal in the Hantzsch dihydropyridine synthesis, a multicomponent reaction used to produce 1,4-dihydropyridine (DHP) derivatives. Many of these compounds are potent L-type calcium channel blockers used in the treatment of cardiovascular diseases like hypertension[2]. While 3-nitrobenzaldehyde is a common precursor for drugs like Nitrendipine, the methodology is directly applicable to 3-Methyl-4-nitrobenzaldehyde for the synthesis of novel DHP analogs.

Table 1: Hantzsch Dihydropyridine Synthesis Data

| Aldehyde Derivative | β-Ketoester | Amine Source | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium hydroxide | Ethanol | 10 | Not Specified | [3] |

| 3-Nitrobenzaldehyde | Methyl acetoacetate | 3-aminocrotonate | Hydrochloric acid | 1 | Not Specified | [3] |

Knoevenagel Condensation for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a classic reaction in organic synthesis where an aldehyde or ketone reacts with an active methylene compound to form a new carbon-carbon double bond. The electron-withdrawing nature of the nitro group in 3-Methyl-4-nitrobenzaldehyde enhances the electrophilicity of the aldehyde carbon, facilitating this reaction. This method is widely used to synthesize precursors for various polymers, resins, and pharmaceuticals.

Table 2: Knoevenagel Condensation Data

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) | Reference |

| Substituted Benzaldehydes | Malononitrile | Ammonium acetate | Sonication, RT | 5-7 min | High | [4] |

| 4-Nitrobenzaldehyde | Malononitrile | Gallium chloride | Solvent-free, grinding, RT | Few minutes | Excellent | [5] |

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. 3-Methyl-4-nitrobenzaldehyde can be effectively converted to a variety of substituted styrenes using this methodology. These products can serve as monomers for polymerization or as intermediates in further synthetic transformations.

Table 3: Wittig Reaction Data

| Aldehyde | Wittig Reagent | Base/Solvent | Conditions | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ / H₂O | Reflux | Not Specified | [2] |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | RT, 15 min | Not Specified | [6] |

Reductive Amination for the Synthesis of Amines

Reductive amination is a powerful tool for the synthesis of secondary and tertiary amines. 3-Methyl-4-nitrobenzaldehyde can first react with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

Table 4: Reductive Amination Data

| Aldehyde | Amine | Reducing Agent | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | 20 | 91 | [7] |

| 3-Nitrobenzaldehyde | Methylamine | Borane-tert-butylamine / Methanesulfonic acid | Not Specified | Not Specified | 87 (as HCl salt) | [8] |

Multi-step Synthesis: The Road to Telmisartan

3-Methyl-4-nitrobenzaldehyde is a key precursor in the synthesis of the antihypertensive drug Telmisartan. The synthesis involves a multi-step pathway that showcases the versatility of this starting material. The overall synthetic strategy involves the oxidation of the aldehyde to a carboxylic acid, followed by reduction of the nitro group, and a series of cyclization and coupling reactions to construct the complex bis-benzimidazole core of Telmisartan.

Synthetic pathway to Telmisartan starting from 3-Methyl-4-nitrobenzaldehyde.

Experimental Protocols

Protocol 1: Oxidation of 3-Methyl-4-nitrobenzaldehyde to 3-Methyl-4-nitrobenzoic acid

Materials: 3-Methyl-4-nitrobenzaldehyde, Potassium permanganate (KMnO₄), Tetrabutylammonium bromide (TBAB), Water.

Procedure:

-

In a round-bottom flask, suspend 3-Methyl-4-nitrobenzaldehyde (1 eq) and tetrabutylammonium bromide (0.07 eq) in water.

-

Heat the mixture to 95 °C with vigorous stirring.

-

Add potassium permanganate (2.16 eq) portion-wise over 1 hour, maintaining the temperature at 95 °C.

-

After the addition is complete, continue stirring at 95 °C for an additional hour. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter to remove manganese dioxide.

-

Wash the filter cake with hot water.

-

Combine the filtrates and acidify with concentrated HCl to a pH of approximately 2.

-

The precipitated 3-methyl-4-nitrobenzoic acid is collected by filtration, washed with cold water, and dried. A yield of approximately 41% can be expected based on analogous reactions.

Protocol 2: Hantzsch Dihydropyridine Synthesis (General Procedure)

This protocol is a general representation based on the synthesis of nitrendipine analogs[3].

Materials: 3-Methyl-4-nitrobenzaldehyde, Ethyl acetoacetate, Ammonium hydroxide, Ethanol.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-Methyl-4-nitrobenzaldehyde (1 eq), ethyl acetoacetate (2 eq), and ethanol.

-

To the stirred mixture, add concentrated ammonium hydroxide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 10-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

The precipitated dihydropyridine product is collected by filtration.

-

Wash the solid with cold water and recrystallize from ethanol to afford the pure product.

Role in Bioactive Heterocycles and Signaling Pathways

Derivatives of 3-Methyl-4-nitrobenzaldehyde are precursors to a variety of bioactive heterocyclic compounds, including quinoxalines. Quinoxaline derivatives are known to exhibit a broad range of biological activities, including anticancer effects, often through the inhibition of key signaling pathways. For instance, certain quinoxaline compounds have been identified as potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory responses and cell proliferation.

Inhibition of the p38 MAPK signaling pathway by quinoxaline derivatives.

Conclusion

3-Methyl-4-nitrobenzaldehyde is a cornerstone intermediate in organic synthesis, offering a gateway to a multitude of complex molecular architectures. Its reactivity, governed by the interplay of its aldehyde, nitro, and methyl groups, allows for its strategic incorporation into a variety of synthetic pathways. As demonstrated, its utility extends from the construction of well-established drug classes like dihydropyridines to the synthesis of key intermediates for modern blockbuster drugs such as Telmisartan. The continued exploration of the reactivity of 3-Methyl-4-nitrobenzaldehyde and its derivatives will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel bioactive compounds, reinforcing its importance in the fields of medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. US7943781B2 - Process for preparing telmisartan - Google Patents [patents.google.com]

- 4. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

The Strategic Application of 3-Methyl-4-nitrobenzaldehyde in the Synthesis of Novel Pharmaceutical Agents

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Methyl-4-nitrobenzaldehyde, a substituted aromatic aldehyde, is emerging as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique structural features, comprising a reactive aldehyde group, a nitro functionality, and a methyl substituent on the benzene ring, offer a versatile platform for the construction of diverse molecular architectures with significant therapeutic potential. This technical guide provides an in-depth overview of the properties of 3-Methyl-4-nitrobenzaldehyde and its application in the synthesis of a promising class of anti-cancer agents known as Inhibitor of Apoptosis (IAP) protein antagonists.

Chemical and Physical Properties of 3-Methyl-4-nitrobenzaldehyde

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step organic synthesis. The properties of 3-Methyl-4-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18515-67-8 | [1][2] |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Brown to dark brown solid | [3] |

| Boiling Point | 304.4 ± 30.0 °C (Predicted) | [3] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Application in the Synthesis of Inhibitor of Apoptosis (IAP) Protein Antagonists

A significant application of 3-Methyl-4-nitrobenzaldehyde is in the synthesis of small molecule mimetics of the Second Mitochondria-derived Activator of Caspases (Smac). These Smac mimetics function as antagonists of Inhibitor of Apoptosis (IAP) proteins, a family of crucial regulators of programmed cell death (apoptosis).[3][4]

The Role of IAP Proteins in Apoptosis

IAP proteins, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[5] They exert their anti-apoptotic effects by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.[6] Specifically, the Baculoviral IAP Repeat (BIR) domains of IAPs are responsible for this interaction.[7] For instance, the BIR2 and BIR3 domains of XIAP inhibit effector caspases (caspase-3 and -7) and initiator caspase-9, respectively.[8]

The endogenous protein Smac/DIABLO promotes apoptosis by binding to the BIR domains of IAPs, thereby preventing them from inhibiting caspases.[9] Small molecule Smac mimetics are designed to replicate this function, restoring the apoptotic pathway in cancer cells.

Signaling Pathway of IAP Antagonists

The mechanism of action of Smac mimetics involves the disruption of the IAP-caspase interaction, leading to the activation of the apoptotic cascade.

Synthesis of IAP Antagonists using 3-Methyl-4-nitrobenzaldehyde

The synthesis of potent IAP antagonists can be efficiently achieved through multi-component reactions, such as the Ugi four-component reaction.[10] This approach allows for the rapid assembly of complex molecules from simple starting materials, facilitating the exploration of structure-activity relationships.

Representative Experimental Protocol: Ugi Four-Component Reaction

The following protocol is a representative example for the synthesis of an IAP antagonist core structure, adapted from methodologies used for structurally similar benzaldehydes.

Materials:

-

3-Methyl-4-nitrobenzaldehyde (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.0 eq)

-

Carboxylic acid (e.g., acetic acid) (1.0 eq)

-

Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

-

Methanol (as solvent)

Procedure:

-

To a solution of 3-Methyl-4-nitrobenzaldehyde in methanol, add the primary amine, carboxylic acid, and isocyanide at room temperature.

-

Stir the reaction mixture at room temperature for 24 to 48 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its structure and purity.

This core structure can then undergo further chemical modifications, such as the reduction of the nitro group and coupling with other moieties, to generate potent bivalent Smac mimetics.

Synthetic Pathway Diagram

References

- 1. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of monovalent Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of monovalent Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of a Simplified Inhibitor for XIAP-BIR3 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Design and synthesis of a simplified inhibitor for XIAP-BIR3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

The Advent of a Key Intermediate: A Technical Guide to 3-Methyl-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical perspective of 3-Methyl-4-nitrobenzaldehyde, a significant intermediate in the synthesis of various organic compounds. This document provides a comprehensive overview of its chemical properties, historical synthesis methodologies, and its evolution as a crucial building block in the pharmaceutical and dye industries.

Discovery and Historical Context

The precise moment of discovery, in the form of a singular seminal publication for 3-Methyl-4-nitrobenzaldehyde, is not clearly documented in readily available historical records. Its emergence is more accurately understood as a logical consequence of the advancements in organic chemistry during the late 19th and early 20th centuries. The well-established reactions for the formylation and nitration of aromatic compounds provided a clear pathway for its synthesis from readily available precursors.

Key historical reactions that laid the groundwork for the synthesis of substituted benzaldehydes include:

-

The Gattermann Reaction: Developed by Ludwig Gattermann, this reaction allows for the formylation of aromatic compounds.

-

The Reimer-Tiemann Reaction: This reaction provides a method for the ortho-formylation of phenols.

-

Nitration of Aromatic Compounds: The introduction of a nitro group onto an aromatic ring was a well-understood and widely practiced reaction.

Given the existing knowledge of these reactions, the synthesis of 3-Methyl-4-nitrobenzaldehyde would have been a straightforward endeavor for chemists of that era, likely achieved through the nitration of m-tolualdehyde or the oxidation of 3-methyl-4-nitrobenzyl alcohol.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Methyl-4-nitrobenzaldehyde is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| CAS Number | 18515-67-8 | [1][2] |

| Appearance | Brown to dark brown solid | [3] |

| Boiling Point | 304.4 ± 30.0 °C (Predicted) | [3] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

Historical Synthesis Methodologies

While a specific "first synthesis" paper is elusive, the historical preparation of 3-Methyl-4-nitrobenzaldehyde can be inferred from established chemical principles of the time. Two primary logical routes would have been employed:

-

Nitration of m-Tolualdehyde: This is a direct approach where m-tolualdehyde is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The resulting substitution pattern would be influenced by the reaction conditions.

-

Oxidation of 3-Methyl-4-nitrobenzyl alcohol: This two-step approach involves the nitration of m-xylene to produce 3-methyl-4-nitrotoluene, followed by oxidation of the benzyl group to an aldehyde. Various oxidizing agents could have been used for this transformation.

Experimental Protocol: Conceptual Historical Synthesis via Nitration of m-Tolualdehyde

The following protocol is a conceptual representation of how the nitration of m-tolualdehyde to produce 3-Methyl-4-nitrobenzaldehyde might have been performed based on typical nitration procedures of the early 20th century.

Materials:

-

m-Tolualdehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate Solution (Na₂CO₃)

-

Distilled Water

Procedure:

-

In a flask equipped with a stirrer and immersed in an ice-salt bath, slowly add a pre-determined amount of m-tolualdehyde to a stirred volume of concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of m-tolualdehyde in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and not allowed to rise significantly.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the completion of the reaction.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The crude product will precipitate out of the solution.

-

Filter the crude product and wash it with cold water to remove residual acids.

-

Neutralize any remaining acid by washing the product with a dilute sodium carbonate solution.

-

Wash the product again with cold water until the washings are neutral.

-

The crude 3-Methyl-4-nitrobenzaldehyde can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

A logical workflow for the historical synthesis and subsequent application of 3-Methyl-4-nitrobenzaldehyde.

References

Methodological & Application

Synthesis of 3-Methyl-4-nitrobenzaldehyde from 3-methylbenzaldehyde

Application Note: Synthesis of 3-Methyl-4-nitrobenzaldehyde

Introduction

3-Methyl-4-nitrobenzaldehyde is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure, featuring an aldehyde and a nitro group, allows for diverse subsequent chemical transformations. This application note details a robust protocol for the synthesis of 3-Methyl-4-nitrobenzaldehyde via the electrophilic aromatic substitution (nitration) of 3-methylbenzaldehyde. The methyl group of the starting material acts as an ortho-para director, while the aldehyde group is a meta-director. The combined influence of these groups preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position para to the methyl group and meta to the aldehyde group. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] This protocol emphasizes strict temperature control to minimize the formation of by-products and ensure a high yield of the desired product.

Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzaldehyde derivatives.[2][3][4]

Materials and Equipment

Reagents:

-

3-Methylbenzaldehyde (C₈H₈O, MW: 120.15 g/mol , CAS: 620-23-5)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, ~70%)

-

Ice (from deionized water)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Petroleum Ether (60-80 °C)

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Internal thermometer

-

Ice-salt bath

-

Büchner funnel and suction flask

-

Separatory funnel

-

Beakers

-

Rotary evaporator

-

Standard laboratory glassware

Preparation of the Nitrating Mixture

CAUTION: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The mixing process is highly exothermic.

-

Place the 250 mL three-neck flask in an ice-salt bath to maintain a low temperature.

-

To the flask, add 40 mL of concentrated sulfuric acid.

-

Begin stirring and allow the acid to cool to below 5 °C.

-

Carefully and slowly add 10 mL of fuming nitric acid to the sulfuric acid using a dropping funnel over a period of 15-20 minutes.[4]

-

Ensure the temperature of the mixture is maintained between 0-10 °C throughout the addition.[2][4] This resulting solution is the nitrating mixture.

Nitration Reaction

-

In a separate beaker, dissolve 5.0 g (41.6 mmol) of 3-methylbenzaldehyde in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath.

-

Slowly add the 3-methylbenzaldehyde solution to the cold nitrating mixture dropwise using a dropping funnel over approximately 30-45 minutes.

-

Meticulously maintain the internal reaction temperature between 5 °C and 15 °C during the addition.[2] Higher temperatures can lead to the formation of dinitrated by-products.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 60-90 minutes to ensure the reaction goes to completion.

Work-up and Isolation

-

Carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with constant manual stirring.[4][5] A yellow solid precipitate of the crude product will form.

-

Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

To further neutralize, suspend the crude product in 100 mL of a 5% sodium bicarbonate solution, stir for 15 minutes, and then filter again.[2][4] Wash the final solid with cold deionized water and press it as dry as possible on the funnel.

Purification

-

The crude 3-Methyl-4-nitrobenzaldehyde can be purified by recrystallization.

-

Dissolve the dried crude product in a minimal amount of hot toluene.

-

Slowly add petroleum ether (60-80 °C) until the solution becomes turbid.[4]

-

Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Collect the purified light-yellow crystals by vacuum filtration and dry them in a desiccator. A yield of approximately 93% has been reported for similar procedures.[6][7]

Data Summary and Characterization

The following table summarizes the quantitative data for the synthesis.

| Parameter | Value |

| Reagents | |

| 3-Methylbenzaldehyde | 5.0 g (41.6 mmol) |

| Conc. Sulfuric Acid | 40 mL + 10 mL |

| Fuming Nitric Acid | 10 mL |

| Reaction Conditions | |

| Nitrating Mixture Temp. | 0-10 °C |

| Reactant Addition Temp. | 5-15 °C[2] |

| Reaction Time (Room Temp.) | 60-90 minutes |

| Product Information | |

| Product Name | 3-Methyl-4-nitrobenzaldehyde |

| Chemical Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol [8] |

| Theoretical Yield | ~6.87 g |

| Appearance | Milky white to light-yellow crystalline solid[6][7] |

| Characterization Data | |

| ¹H NMR (300 MHz, CDCl₃) δ | 10.12 (s, 1H), 8.07 (d, 1H), 7.85 (m, 2H), 2.66 (s, 3H)[6][7] |